molecular formula C24H28N2O3S B4748601 N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide

Cat. No.: B4748601
M. Wt: 424.6 g/mol
InChI Key: IQRHEELVLKLRPM-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide is a complex organic compound that features a thiazole ring, ethoxyphenyl, and methoxyphenyl groups

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-5-9-22(27)26(18-10-8-11-20(16-18)28-4)24-25-23(21(6-2)30-24)17-12-14-19(15-13-17)29-7-3/h8,10-16H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHEELVLKLRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=C(S2)CC)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of ethoxyphenyl and methoxyphenyl groups. Key reagents often include ethyl bromide, 4-ethoxybenzaldehyde, and 3-methoxyaniline. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-ethoxyphenyl)butanamide
  • N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide

Uniqueness

N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both ethoxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide

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